Scaffold Regioisomerism: This Compound Is a 6-Benzodioxole-2-Benzyl Pyridazinone, Not the Published 4-Benzodioxole Series
The target compound places the benzo[d][1,3]dioxol-5-yl group at the C6 position of the 2,3-dihydropyridazin-3-one core with an N2-benzyl substituent, whereas the most extensively characterized biologically active benzodioxole-pyridazinone series in the literature bears the benzodioxole at C4, a phenyl at C6, and varied N2 substituents [1]. In that published C4-benzodioxole, C6-phenyl series, the most potent COX-2 inhibitor (compound 14, p-fluorophenylpiperazine N2-substituted) exhibited an IC50 of 0.52 µM against COX-2 with a COX-2/COX-1 selectivity index of 10 [1]. The C6-benzodioxole regioisomerism in the target compound represents an unexplored vector with unknown biological outcome, making it a distinct chemical tool for novel SAR exploration rather than a substitute for known bioactive analogs.
| Evidence Dimension | Scaffold regioisomerism (position of benzodioxole substituent) |
|---|---|
| Target Compound Data | 6-(benzo[d][1,3]dioxol-5-yl) substitution; N2-benzyl; no C6-phenyl (CAS 923099-32-5) |
| Comparator Or Baseline | 4-(benzo[d][1,3]dioxol-5-yl)-6-phenyl series (Bioorganic Chemistry 2017); best compound IC50 COX-2 = 0.52 µM, selectivity index = 10 |
| Quantified Difference | Regioisomeric shift from C4 to C6; functional consequence not yet determined |
| Conditions | Structural comparison; biological data available for comparator series only (ovine COX-1/COX-2 colorimetric assay) |
Why This Matters
This regioisomeric difference defines an entirely new chemical space for pyridazinone SAR, meaning the target compound is a tool for exploring C6-benzodioxole biology that cannot be inferred from published C4-series data.
- [1] Abuo-Rahma, G. E.-D. A. A., et al. Synthesis, molecular docking and biological evaluation of some newer 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry 2017, 71, 201-210. View Source
